2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a hybrid heterocyclic scaffold combining imidazo[2,1-b]thiazole, 1,2,4-triazole, and tetrahydrofuran moieties linked via a thioether and acetamide bridge. Its synthesis likely involves multi-step reactions, including cyclocondensation for the imidazo-thiazole core, thioether bond formation, and amidation, as inferred from analogous methods in and .
Properties
IUPAC Name |
2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S2/c1-10-13(22-5-7-25-15(22)18-10)14-19-20-16(21(14)2)26-9-12(23)17-8-11-4-3-6-24-11/h5,7,11H,3-4,6,8-9H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVYXFIEGBXSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties.
Structural Overview
The molecular formula for this compound is , with a molecular weight of approximately 389.5 g/mol. The structure incorporates several bioactive moieties, including thiazole, triazole, and acetamide groups, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazo[2,1-b]thiazole and triazole structures. These compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of imidazo[2,1-b]thiazole showed promising selective cytotoxicity against human fibrosarcoma (HT-1080) and mouse hepatoma (MG-22A) cell lines while sparing normal fibroblasts (NIH 3T3) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| IT06 | 2.03 | Mtb |
| IT10 | 15.22 | Mtb |
These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of these compounds.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. The presence of thiazole and triazole rings is particularly significant in enhancing antimicrobial activity:
- In vitro tests revealed strong activity against both gram-positive and gram-negative bacteria as well as fungal strains. The synthesized thiazole derivatives exhibited high NO-induction ability, which contributes to their antimicrobial efficacy .
Antiviral Activity
Compounds with similar structural features have shown effectiveness against viral infections:
- Antiviral studies indicated that certain derivatives could inhibit the replication of viruses such as hepatitis C and B. The structural components might play a crucial role in targeting viral mechanisms .
Case Studies
Several case studies have illustrated the practical applications of this compound in pharmacology:
- Study on Anticancer Properties : A study conducted on a series of imidazo[2,1-b]thiazole derivatives found that modifications at specific positions significantly increased their cytotoxicity against cancer cells. The study reported IC50 values ranging from 8.38 µM to 11.67 µM for various derivatives .
- Evaluation of Antimicrobial Effects : Another investigation focused on the antimicrobial activity of thiazole derivatives indicated their potential as effective agents against resistant bacterial strains .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes the observed activities against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.061 µM | |
| Staphylococcus aureus | 0.125 µM | |
| Escherichia coli | 0.250 µM |
The mechanism of action is believed to involve inhibition of key enzymes essential for bacterial survival, such as pantothenate synthetase in Mycobacterium tuberculosis .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that derivatives with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
Case Studies
- Antitubercular Activity : A study reported that a closely related derivative exhibited an IC50 of 2.32 µM against Mycobacterium tuberculosis H37Ra without cytotoxic effects on MRC-5 lung fibroblast cells. This indicates a selective action against the pathogen while preserving normal cell viability .
- Cytotoxicity Assessment : Another investigation tested various thiazole derivatives, including the target compound, against human glioblastoma U251 cells and melanoma WM793 cells. The results showed promising selectivity and potency, with some compounds demonstrating IC50 values as low as 10–30 µM .
Chemical Reactions Analysis
Imidazo[2,1-b]Thiazole Formation
The 6-methylimidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiazole derivatives with α-haloketones or α-bromoacetophenones under reflux in ethanol (60–80°C, 6–8 hours) . For example:
Table 1: Reaction Conditions for Imidazo[2,1-b]Thiazole Synthesis
| Reactant | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Amino-5-methylthiazole | Ethanol, 70°C, 6 hours | 78 |
1,2,4-Triazole-Thioether Linkage
The 1,2,4-triazole ring is constructed via cyclization of thiosemicarbazides with carboxylic acids or esters. The thioether bond (-S-) is introduced via nucleophilic substitution between a triazole-thiol and a halogenated acetamide intermediate . For instance:
Table 2: Thioether Bond Formation Parameters
| Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 25 | 12 | 85 |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example, refluxing with 6M HCl yields:
Table 3: Hydrolysis Conditions and Outcomes
| Reagent | Temperature (°C) | Time (hours) | Product Purity (%) |
|---|---|---|---|
| 6M HCl | 100 | 4 | 92 |
Oxidation of Thioether to Sulfone
The thioether linkage is oxidized to a sulfone using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–25°C:
Table 4: Oxidation Reaction Metrics
| Oxidizing Agent | Solvent | Time (hours) | Yield (%) |
|---|---|---|---|
| m-CPBA | Dichloromethane | 2 | 88 |
Nucleophilic Substitution at Tetrahydrofuran (THF) Methyl
The tetrahydrofuran-methyl group participates in nucleophilic substitutions. For example, reaction with benzyl bromide in the presence of NaH forms a benzylated derivative:
Table 5: Substitution at THF-Methyl Group
| Electrophile | Base | Solvent | Yield (%) |
|---|---|---|---|
| Benzyl bromide | NaH | DMF | 76 |
Conjugation with Bioactive Moieties
The acetamide’s NH group is acylated with activated esters (e.g., NHS esters) to create prodrugs or targeted conjugates. For instance, reaction with succinimidyl glutarate forms a polyethylene glycol (PEG) conjugate:
Table 6: Conjugation Reactions
| Conjugating Agent | Conditions | Yield (%) |
|---|---|---|
| Succinimidyl glutarate | PBS, 25°C, 2 hours | 91 |
Stability Under Physiological Conditions
The compound’s stability in plasma was assessed at 37°C over 24 hours, showing <5% degradation, indicating robustness against esterases and oxidases .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
*Molecular weights approximated based on structural formulae.
Research Findings and Trends
- Bioactivity : Imidazo-thiazole and triazole-thioether motifs (as in the target compound) are associated with kinase inhibition and antifungal activity, whereas sulfonyl-triazoles () prioritize solubility for antiexudative effects .
- Solubility vs. Permeability: The target compound’s tetrahydrofuran-methyl group strikes a balance between lipophilicity and solubility, contrasting with the highly lipophilic dichlorophenoxymethyl group in ’s compound .
- Synthetic Complexity : Multi-step syntheses (e.g., thioether coupling in ) are common for such hybrids, but the target compound’s imidazo-thiazole core may require specialized cyclization conditions .
Q & A
Q. What are the key synthetic routes for preparing 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : React thiourea with α-haloketones under acidic/basic conditions (e.g., HCl or KOH) to generate the imidazo[2,1-b]thiazole core .
- Triazole-thioether linkage : Couple the thiazole intermediate with a triazole-thiol derivative via nucleophilic substitution. Ethanol or DMF is often used as a solvent, with reflux (60–80°C) for 1–3 hours .
- Acetamide functionalization : React the intermediate with chloroacetamide derivatives in the presence of aqueous KOH, followed by recrystallization from ethanol to purify the final product .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR confirm the presence of tetrahydrofuran methyl, triazole-thioether, and imidazothiazole protons/carbons .
- IR spectroscopy : Peaks at 1650–1700 cm (C=O stretch) and 2550–2600 cm (S-H stretch, if present) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Chromatography : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to monitor purity .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and decomposition thresholds .
- Stability assays : Store the compound in desiccated conditions (≤4°C) and test degradation via NMR or HPLC over time .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on the triazole ring) using analogs from literature (e.g., ’s table) .
- Assay standardization : Replicate studies under consistent conditions (e.g., cell line viability assays with ATP-based luminescence) to minimize variability .
- Meta-analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent activity .
Q. How can interaction studies elucidate the compound’s mechanism of action?
- Molecular docking : Model binding interactions with target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) using software like AutoDock Vina .
- Enzyme inhibition assays : Measure IC values against purified enzymes (e.g., β-lactamase for antibacterial activity) .
- Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds to track intracellular localization via confocal microscopy .
Q. What methodological approaches optimize the compound’s solubility for in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Modify the acetamide group to a hydrolyzable ester, improving bioavailability .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .
Q. How can researchers design analogs with improved selectivity for specific biological targets?
- Bioisosteric replacement : Substitute the tetrahydrofuran moiety with morpholine or piperazine rings to alter hydrophilicity and target affinity .
- Hybrid molecules : Fuse the triazole-thioether scaffold with coumarin or indole derivatives to enhance DNA intercalation or kinase inhibition .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
- Non-linear regression : Fit data to a sigmoidal curve (e.g., log(inhibitor) vs. response) using GraphPad Prism to calculate EC values .
- Two-way ANOVA : Compare activity across multiple cell lines or treatment durations to identify significant differences .
Q. How should researchers address low yields in the final synthetic step?
- Reaction optimization : Screen catalysts (e.g., LiCl for nucleophilic substitution) or adjust stoichiometry (1:1.2 ratio of triazole-thiol to chloroacetamide) .
- Alternative solvents : Replace ethanol with DMF or THF to improve solubility of intermediates .
Q. What computational tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
- SwissADME : Predicts logP, bioavailability, and P-glycoprotein substrate potential .
- ProTox-II : Estimates hepatotoxicity and mutagenicity risks based on structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
